1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
Overview
Description
The compound 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is a derivative of tetramethyldisiloxane, which is a silicon-based organic compound. It is characterized by the presence of chloropropyl groups attached to a disiloxane backbone. This compound is a key intermediate in the synthesis of various organosilicon compounds, which are utilized in a wide range of applications due to their unique properties such as thermal stability, flexibility, and resistance to degradation .
Synthesis Analysis
The synthesis of related tetramethyldisiloxane derivatives involves various chemical reactions. For instance, the ansa-zirconocene derivative is prepared by reacting the dilithium salt of a related compound with ZrCl4, followed by catalytic hydrogenation to form different complexes . Another synthesis route involves the hydrosilylation of diethynyldimethylsilane with tetramethyldisiloxane in the presence of chloroplatinic acid, leading to a mixture of stereoisomers . Additionally, the reaction of 1,3-bis(chloromethyl)tetramethyldisiloxane with ethylamine at elevated temperatures results in the formation of a linear diamine .
Molecular Structure Analysis
The molecular structure of tetramethyldisiloxane derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structures of certain zirconocene derivatives have been determined by X-ray diffraction, revealing monoclinic crystal systems with different space groups . NMR spectroscopy has been employed to study the structure of macrocyclic siloxanes synthesized from tetramethyldisiloxane derivatives .
Chemical Reactions Analysis
Tetramethyldisiloxane derivatives undergo a variety of chemical reactions. The reaction with amino compounds, such as aniline and p-aminobenzoic acid, leads to novel organofunctional disiloxanes . The reactivity of these compounds is influenced by the reaction conditions, which determine the structure of the resulting products. Furthermore, the reaction of tetramethyldisiloxane derivatives with ethylamine can proceed at room temperature or require elevated temperatures depending on the substituents present on the disiloxane .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetramethyldisiloxane derivatives are influenced by the functional groups attached to the disiloxane backbone. For instance, the introduction of halogen-containing groups into polyimides based on tetramethyldisiloxane derivatives affects their solubility, heat resistance, thermal stability, and film-forming properties . The synthesis of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers from tetramethyldisiloxane derivatives aims to improve the performance of waterborne polyurethane, indicating the versatility of these compounds in material science applications .
Scientific Research Applications
Application in Coatings and Adhesives
- Summary of the Application : 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane is used in the production of coatings and adhesives . This is due to its excellent adhesion and weather-resistant properties .
- Results or Outcomes : The use of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane in coatings and adhesives results in products with excellent adhesion and weather-resistant properties . This can enhance the durability and lifespan of the coated or bonded materials.
Application in Pharmaceuticals
- Results or Outcomes : The use of 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane in pharmaceuticals can potentially enhance the effectiveness of drug delivery systems .
Application in Electronics
properties
IUPAC Name |
3-chloropropyl-[3-chloropropyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Cl2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWIZSTLQQEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)O[Si](C)(C)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066314 | |
Record name | Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
18132-72-4 | |
Record name | 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18132-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018132724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disiloxane, 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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